Acetylpyruvic acid

Description

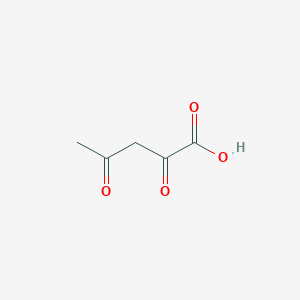

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRQTHVKJQUDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205597 | |

| Record name | Acetylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-58-1 | |

| Record name | 2,4-Dioxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6SDV39P6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology and Biochemical Transformations of Acetylpyruvic Acid

Acetylpyruvate (B1236944) Hydrolase: Catalytic Mechanisms and Specificity

Acetylpyruvate hydrolase is a key enzyme in the metabolic pathway of certain compounds, such as the bacterial breakdown of orcinol (B57675). nih.gov It plays a terminal role in this pathway by targeting acetylpyruvate for degradation. nih.gov

Hydrolysis of Acetylpyruvate to Acetate (B1210297) and Pyruvate (B1213749)

The primary function of acetylpyruvate hydrolase is to catalyze the hydrolysis of acetylpyruvate. nih.govwikipedia.org This reaction breaks a carbon-carbon bond in the acetylpyruvate molecule, yielding two products: acetate and pyruvate. nih.govwikipedia.org The reaction requires a water molecule to proceed. wikipedia.org In laboratory settings, this transformation is quantitative, meaning that acetylpyruvate is completely converted to acetate and pyruvate. nih.gov

Enzyme Commission Classification (EC 3.7.1.6) and Biochemical Characterization

The Enzyme Commission has classified acetylpyruvate hydrolase under the number EC 3.7.1.6. wikipedia.org This classification places it within the family of hydrolases, specifically those that act on carbon-carbon bonds in ketonic substances. wikipedia.org Its systematic name is 2,4-dioxopentanoate acetylhydrolase. wikipedia.orgontosight.ai

Biochemical characterization of acetylpyruvate hydrolase from Pseudomonas putida reveals it to be a monomeric protein with a molecular weight of approximately 38,000 daltons. nih.govresearchgate.netasm.org

Substrate Range and Reaction Kinetics of Acetylpyruvate Hydrolase

Acetylpyruvate hydrolase exhibits a high degree of specificity for its substrate. nih.govresearchgate.net Extensive testing has shown that acetylpyruvate is the only known substrate for the enzyme from Pseudomonas putida. nih.govresearchgate.net Other structurally similar compounds, such as maleylpyruvate, fumarylpyruvate, acetoacetate, oxalacetate, and acetylacetone, are not hydrolyzed by this enzyme. nih.govresearchgate.net

The enzyme's kinetics have been determined, with an apparent Michaelis constant (Km) of 0.1 mM for acetylpyruvate. nih.govresearchgate.net The molecular activity, or turnover number, has been measured at 36 min-1 at 25°C. nih.govresearchgate.net

Influence of Environmental Factors and Inhibitors on Hydrolase Activity

The activity of acetylpyruvate hydrolase is influenced by its chemical environment. The enzyme exhibits a sharp pH optimum at 7.4. nih.govresearchgate.net Its activity can be enhanced by the presence of several divalent cations, including magnesium (Mg2+), manganese (Mn2+), cobalt (Co2+), calcium (Ca2+), and zinc (Zn2+). nih.govresearchgate.net Conversely, the copper cation (Cu2+) acts as an inhibitor. nih.govresearchgate.net

Several compounds have been identified as competitive inhibitors of acetylpyruvate hydrolase. These include pyruvate, oxalacetate, and oxalate (B1200264), with their respective inhibitor constants (Ki) being 6.0 mM, 4.5 mM, and 0.45 mM. nih.govresearchgate.net

Human Fumarylacetoacetate Hydrolase Domain-Containing Protein 1 (FAHD1) Activity

Human Fumarylacetoacetate Hydrolase Domain-Containing Protein 1 (FAHD1) is a mitochondrial protein that belongs to the fumarylacetoacetate hydrolase (FAH) superfamily. researchgate.netnih.govnih.gov While its name suggests a link to fumarylacetoacetate, research has uncovered its activity on other substrates, including acetylpyruvate. researchgate.netnih.govuniprot.org

Acylpyruvase Activity of FAHD1 on Acetylpyruvate

In vitro studies have demonstrated that FAHD1 possesses acylpyruvase activity, enabling it to hydrolyze acetylpyruvate. researchgate.netnih.govuniprot.org This activity is not as robust with other structurally related compounds, indicating a degree of specificity. nih.govuniprot.org The hydrolysis of acetylpyruvate by FAHD1 results in the formation of stoichiometric amounts of acetate and pyruvate. researchgate.net

The enzymatic activity of FAHD1 is dependent on certain amino acids within its structure, with Asp-102 and Arg-106 being identified as important for its catalytic function. researchgate.netnih.govnih.gov Furthermore, the presence of Mg2+ is required for the enzyme to achieve its maximum activity. researchgate.netnih.govnih.gov Kinetic analysis of purified FAHD1 revealed a Km value of 4.6 µM for acetylpyruvate and a maximum activity of 0.14 µmol min-1 mg-1. researchgate.net This discovery identifies FAHD1 as a novel mitochondrial enzyme with acylpyruvate hydrolase activity. researchgate.netnih.govnih.gov

Table 1: Enzyme Kinetics of Acetylpyruvate Hydrolase and FAHD1

| Enzyme | Organism/Protein | Substrate | Km | Vmax/Activity |

|---|---|---|---|---|

| Acetylpyruvate Hydrolase | Pseudomonas putida | Acetylpyruvate | 0.1 mM nih.govresearchgate.net | 36 min-1 nih.govresearchgate.net |

Table 2: Influence of Effectors on Acetylpyruvate Hydrolase Activity

| Effector | Effect | Concentration/Ki |

|---|---|---|

| Mg2+ | Enhances activity nih.govresearchgate.net | - |

| Mn2+ | Enhances activity nih.govresearchgate.net | - |

| Co2+ | Enhances activity nih.govresearchgate.net | - |

| Ca2+ | Enhances activity nih.govresearchgate.net | - |

| Zn2+ | Enhances activity nih.govresearchgate.net | - |

| Cu2+ | Inhibits activity nih.govresearchgate.net | - |

| Pyruvate | Competitive Inhibitor nih.govresearchgate.net | 6.0 mM nih.govresearchgate.net |

| Oxalacetate | Competitive Inhibitor nih.govresearchgate.net | 4.5 mM nih.govresearchgate.net |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Acetylpyruvic acid | 449 |

| Acetate | 176 |

| Pyruvate | 1060 |

| Maleylpyruvate | 5460293 |

| Fumarylpyruvate | 5280521 |

| Acetoacetate | 179 |

| Oxalacetate | 970 |

| Acetylacetone | 623 |

| Magnesium | 5462224 |

| Manganese | 23930 |

| Cobalt | 104739 |

| Calcium | 271 |

| Zinc | 23994 |

| Copper | 23978 |

| Oxalate | 971 |

Structural Basis of FAHD1 Bi-functionality

FAHD1, a mitochondrial protein, is a member of the fumarylacetoacetate hydrolase (FAH) superfamily. nih.govnih.gov While enzymes in this family catalyze various chemical reactions, the structural underpinnings of their multifunctionality are not fully understood. nih.gov Human FAHD1 is a prime example of this versatility, displaying both acylpyruvate hydrolase (ApH) and oxaloacetate decarboxylase (ODx) activity. nih.govnih.gov

Crystallographic data of human FAHD1 have provided significant insights into the structure of its catalytic center. nih.gov The binding of an inhibitor, oxalate, induces a conformational change, forming a potential catalytic triad (B1167595) involving the amino acids E33 and H30, along with a water molecule. nih.gov In silico docking studies further suggest that the substrate is stabilized by a hydrogen-bond network involving key residues like Q109 and K123. nih.gov Mutational analyses have revealed that altering amino acids such as H30, E33, and K123 distinctly affects the ApH and ODx activities of FAHD1, pointing towards different catalytic mechanisms for each function. nih.govnih.gov The structural analysis provides a detailed map of the FAHD1 active site, enhancing our understanding of the broader FAH superfamily of enzymes. nih.gov

Antagonistic Role of FAHD1 in Tricarboxylic Acid Cycle Metabolic Flux

FAHD1's role as a mitochondrial oxaloacetate decarboxylase positions it as a potential antagonist to pyruvate carboxylase (PC), a crucial enzyme in the tricarboxylic acid (TCA) cycle. nih.govnih.gov The TCA cycle is a central hub in metabolism, connected to glycolysis, gluconeogenesis, and the metabolism of fatty acids and amino acids. itmedicalteam.pl PC catalyzes the anaplerotic reaction of converting pyruvate to oxaloacetate, which is essential for replenishing TCA cycle intermediates. itmedicalteam.pl

By decarboxylating oxaloacetate to pyruvate, FAHD1 can counterbalance the activity of PC, thereby regulating the levels of these critical metabolites. itmedicalteam.plresearchgate.netitmedicalteam.pl This regulation is vital because oxaloacetate is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), the enzyme complex II of the electron transport chain. nih.gov An accumulation of oxaloacetate can therefore impede the TCA cycle's flux. nih.gov It is hypothesized that FAHD1's ODx activity is important for balancing TCA cycle intermediate levels and ensuring an unhindered flow through the respiratory chain. nih.gov Depletion of FAHD1 in human endothelial cells has been shown to impair mitochondrial respiration. nih.gov

Metabolic Implications of this compound Intermediates

The intermediates of this compound metabolism have far-reaching effects on central carbon metabolism, amino acid catabolism, and ketone body metabolism.

Regulation of Central Carbon Metabolism (e.g., Glycolysis, Gluconeogenesis, Tricarboxylic Acid Cycle)

This compound and its related metabolites are strategically positioned at the crossroads of major metabolic pathways, including glycolysis, gluconeogenesis, and the TCA cycle. ontosight.ai The enzyme acetylpyruvate hydrolase, which breaks down acetylpyruvate, plays a role in controlling the levels of this intermediate, thereby influencing the balance between these interconnected pathways. ontosight.ai

Pyruvic acid, a product of acetylpyruvate hydrolysis, is a central metabolite. creative-proteomics.comacs.org It is the end product of glycolysis, the process that breaks down glucose. acs.orgwikipedia.org From there, pyruvate can be converted to acetyl-CoA and enter the TCA cycle for energy production or be used in gluconeogenesis to synthesize glucose. wikipedia.orglibretexts.org The regulation of enzymes like pyruvate kinase, which catalyzes the final step of glycolysis, and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, is crucial for controlling the direction of carbon flow. nih.govjackwestin.com The activity of FAHD1, by influencing oxaloacetate and pyruvate levels, indirectly contributes to the regulation of these central metabolic routes. researchgate.netitmedicalteam.pl

Contribution to Amino Acid Catabolism (e.g., Tryptophan, Phenylalanine)

The breakdown of certain amino acids, such as tryptophan and phenylalanine, can lead to the formation of intermediates that are part of or feed into the pathways involving this compound. ontosight.ai For instance, the catabolism of tryptophan can produce intermediates that are ultimately converted to acetyl-CoA. uomustansiriyah.edu.iq Phenylalanine can also be metabolized to acetyl-CoA, which can then be oxidized through the TCA cycle. researchgate.net The enzyme acetylpyruvate hydrolase facilitates the breakdown of metabolites derived from these amino acids. ontosight.ai Phenylpyruvic acid itself is an intermediate in the metabolism of phenylalanine. hmdb.ca

Involvement in Ketone Body Metabolism

Acetylpyruvate hydrolase is also relevant to ketone body metabolism. ontosight.ai Ketone bodies are produced primarily in the liver from the breakdown of fatty acids, a process that generates high levels of acetyl-CoA. youtube.comnih.gov The hydrolysis of acetylpyruvate can generate acetate, which can be a precursor for the synthesis of ketone bodies. ontosight.ai Ketone body metabolism is intertwined with the TCA cycle and gluconeogenesis. nih.gov The regulation of these pathways, influenced by the availability of intermediates like acetyl-CoA and oxaloacetate, is crucial for maintaining metabolic homeostasis, particularly during periods of fasting or low carbohydrate availability. nih.gov

Synthetic Strategies and Chemical Derivatization of Acetylpyruvic Acid

Organic Synthesis of Acetylpyruvic Acid Derivatives

The reactivity of the dicarbonyl moiety in this compound and its esters is central to their utility in organic synthesis. This section explores multicomponent condensation and cyclocondensation reactions that leverage this reactivity to construct various heterocyclic rings.

Condensation Reactions for Pyrrolin-2-one Synthesis

Multicomponent reactions involving esters of this compound, various amines, and aromatic aldehydes provide a direct route to highly substituted 3-pyrrolin-2-one rings. These reactions are notable for their efficiency in creating complex structures in a single synthetic operation.

Reactions with Aromatic Aldehydes and Diamines (e.g., N-hydroxyethylethylenediamine)

The three-component reaction of this compound esters, aromatic aldehydes, and diamines containing a hydroxyethyl (B10761427) group, such as 2-(2-aminoethoxy)ethanol (B1664899), leads to the formation of functionalized pyrrolin-2-ones. For instance, the interaction between the methyl esters of this compound, an aromatic aldehyde, and 2-(2-aminoethoxy)ethanol yields 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones. This reaction highlights the ability to introduce a hydroxyethoxyethyl substituent at the N1 position of the pyrrolinone ring, a feature that can be significant for modifying the physicochemical properties of the final molecule.

Syntheses Involving Aminophenols and Aminobenzenesulfamides

The synthetic utility of this compound esters extends to reactions with other functionalized amines. Three-component reactions using aminophenols or aminobenzenesulfamides have been developed to produce pyrrolin-2-ones with specific aryl substituents at the N1 position.

Reaction with Aminophenols : The reaction of methyl esters of acylpyruvic acids with 4-aminophenols and various aromatic aldehydes produces 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones. These products are characterized by the presence of a 4-hydroxyphenyl group on the pyrrolinone nitrogen.

Reaction with Aminobenzenesulfamides : Similarly, the interaction of 4-aminobenzenesulfamide with a mixture of an aromatic aldehyde and a methyl ester of an acylpyruvic acid is utilized to prepare 1-(4-aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones. This method efficiently incorporates a sulfanilamide (B372717) moiety into the heterocyclic structure.

Table 1: Examples of Pyrrolin-2-one Derivatives from this compound Esters

| Amine Reactant | Product Class | N1-Substituent |

|---|---|---|

| 2-(2-aminoethoxy)ethanol | 5-Aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones | 2-(2-hydroxyethoxy)ethyl |

| 4-Aminophenol | 1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones | 4-Hydroxyphenyl |

| 4-Aminobenzenesulfamide | 1-(4-Aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones | 4-Aminosulfonylphenyl |

Cyclocondensation Reactions for Heterocyclic Compounds

Cyclocondensation reactions of ethyl acetylpyruvate (B1236944) are a cornerstone for the synthesis of five- and six-membered heterocyclic rings. The strategic placement of carbonyl groups allows for sequential reactions with dinucleophiles to form stable aromatic systems.

Isoxazole (B147169) Derivative Formation from Ethyl Acetylpyruvate

The synthesis of isoxazoles, a class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, is a well-established transformation of 1,3-dicarbonyl compounds. wikipedia.orgwikipedia.org The reaction of ethyl acetylpyruvate (ethyl 2,4-dioxopentanoate) with hydroxylamine (B1172632) represents a classic example of this cyclocondensation. fishersci.ca

The reaction mechanism proceeds through the initial nucleophilic attack of the amino group of hydroxylamine on one of the carbonyls of ethyl acetylpyruvate, typically the more reactive ketone, to form an oxime intermediate. Subsequent intramolecular cyclization occurs via the attack of the hydroxyl group of the oxime onto the remaining carbonyl (the ester), followed by dehydration, which results in the formation of the aromatic isoxazole ring. wikipedia.org This reaction can lead to a mixture of regioisomers, and research has been conducted on the ratio of methylcarbethoxyisoxazole isomers formed from this specific reaction.

Quinoline (B57606) Synthesis Utilizing Ethyl Acetylpyruvate

Ethyl acetylpyruvate serves as a key building block in the construction of the quinoline skeleton, a fused heterocyclic system present in numerous biologically active compounds. A notable method involves the cyclocondensation of ethyl acetylpyruvate with isatoic anhydrides. fishersci.fi

In this synthetic approach, the sodium enolate of ethyl acetylpyruvate is first prepared. This enolate then reacts with an isatoic anhydride (B1165640) derivative. fishersci.fi The reaction proceeds via nucleophilic attack of the enolate on the more electrophilic carbonyl of the isatoic anhydride, leading to ring-opening and the formation of an intermediate. Subsequent intramolecular cyclization and dehydration afford the substituted 4-hydroxyquinoline (B1666331) derivative. fishersci.fi For example, the reaction between the sodium salt of ethyl acetylpyruvate and 6-bromo-2H-benzo[d] fishersci.comfishersci.atoxazine-2,4(1H)-dione in dimethylacetamide (DMA) at 60°C yields the corresponding substituted quinoline. fishersci.fi This strategy provides a valuable route to functionalized quinolines that can be difficult to access through other methods. fishersci.fi

Preparation of Pyruvate-Extended N-Acetyl Amino Acid and Peptide Analogues

A general synthetic methodology has been established for the preparation of pyruvate-extended N-acetyl amino acids and peptides. nih.gov These compounds are characterized by a 2,4-dioxo-carboxylate functional group. nih.gov The synthesis of N-Ac-Phe-pyruvate, a representative pyruvate-extended N-acetyl amino acid, serves as a prime example of this strategy. researchgate.net

The process begins with the N-acetylation of an amino acid. For instance, L-phenylalanine is treated with acetic anhydride and pyridine (B92270) at an elevated temperature (100 °C) under an inert atmosphere. researchgate.net The resulting N-acetylated amino acid is then further processed. A key step involves the reaction with ethyl acetylpyruvate to form the corresponding ethyl ester of the pyruvate-extended N-acetyl amino acid. researchgate.net

Subsequent hydrolysis of the ester group is required to yield the final carboxylic acid. This is typically achieved by treating the ethyl ester derivative, such as ethyl-N-Ac-Phe-pyruvate, with a strong base like sodium hydroxide (B78521) in a solvent such as methanol. researchgate.net The reaction mixture is stirred at room temperature to facilitate the saponification. Following the removal of the organic solvent, the aqueous solution is washed with an organic solvent like ethyl acetate (B1210297) to remove any unreacted ester. The aqueous layer is then acidified with a strong acid, such as concentrated HCl, to protonate the carboxylate, leading to the precipitation or extraction of the final product, the pyruvate-extended N-acetyl amino acid. researchgate.net

Studies using NMR and HPLC have shown that these 2,4-dioxo-carboxylate compounds exhibit tautomerism in solution. nih.govresearchgate.net For example, freshly prepared aqueous solutions of N-Ac-Phe-pyruvate are predominantly in the enol form. Over time, this enol tautomer slowly converts to the diketo form. Upon acidification, a hydrate (B1144303) tautomer is formed. nih.govresearchgate.net

Table 1: Synthesis Overview for N-Ac-Phe-Pyruvate

| Step | Reactants/Reagents | Key Transformation | Product |

|---|---|---|---|

| 1. N-Acetylation | L-phenylalanine, Acetic Anhydride, Pyridine | Acetylation of the amino group | N-Acetyl-L-phenylalanine |

| 2. Ester Formation | N-Acetyl-L-phenylalanine derivative, Ethyl acetylpyruvate | Formation of the pyruvate-extended ester | Ethyl-N-Ac-Phe-pyruvate |

| 3. Hydrolysis | Ethyl-N-Ac-Phe-pyruvate, Sodium Hydroxide, HCl (acidification) | Saponification of the ethyl ester | N-Ac-Phe-pyruvate |

Coordination Chemistry of this compound Derivatives

Formation and Characterization of Metal Complexes (e.g., Cobalt(III) Ammine Complexes)

The coordination chemistry of this compound (H₂ap) and its derivatives has been investigated, particularly focusing on their ability to form stable complexes with transition metals like cobalt(III). publish.csiro.au The dianion of this compound, denoted as 'ap', can act as a bidentate ligand, coordinating to the metal center. publish.csiro.au

The synthesis of these complexes often involves the reaction of a cobalt(III) ammine precursor with the salt of this compound or its ester derivative in an aqueous solution. publish.csiro.au For example, the complex [Co(en)₂(ap)]I (where 'en' is ethylenediamine) has been successfully prepared. publish.csiro.au The preparation must be conducted under specific conditions to prevent the metal-ion-assisted hydrolysis of the β-diketone ligand, which can otherwise lead to the formation of oxalate (B1200264) complexes like [Co(en)₂(ox)]I. publish.csiro.au Reaction conditions such as temperature and pH are critical variables that influence the outcome. A reaction temperature of 80°C has been noted to promote hydrolysis. publish.csiro.au

The characterization of these cobalt(III) ammine complexes containing this compound derivatives relies on a combination of analytical and spectroscopic techniques. publish.csiro.au

Elemental Analysis: Microanalysis for carbon, hydrogen, and nitrogen, along with cobalt analysis via atomic absorption spectroscopy and iodide determination through potentiometric titration, confirms the empirical formula of the synthesized complexes. publish.csiro.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cobalt(III) complexes are diamagnetic, NMR spectroscopy is a powerful tool for structural elucidation in solution. publish.csiro.au

Infrared (IR) Spectroscopy: IR spectra, typically measured on KBr discs, provide information about the functional groups present in the complex and how they are affected by coordination to the metal ion. publish.csiro.au

UV-Visible Spectroscopy: The electronic absorption spectra of these complexes exhibit bands that are characteristic of transitions within the ligand and metal-to-ligand charge transfer (MLCT) transitions. publish.csiro.au

The resulting complexes are generally obtained as red or red-brown crystalline solids, which can be recrystallized from hot water without undergoing decomposition. publish.csiro.au

Table 2: Examples of Characterized Cobalt(III) Ammine Complexes with this compound Derivatives

| Complex Formula | Ligands | Metal Center | Characterization Methods |

|---|---|---|---|

| [Co(en)₂(ap)]I | ethylenediamine (en), acetylpyruvate dianion (ap) | Cobalt(III) | Elemental Analysis, NMR, IR, UV-Vis |

Biological and Pharmacological Activities of Acetylpyruvic Acid Derivatives

Antimicrobial Properties

The search for new antimicrobial agents has led to the exploration of various chemical scaffolds, including those derived from acetylpyruvic acid. The synthesis of heterocyclic compounds from this compound esters has yielded molecules with notable antimicrobial effects.

The antibacterial potential of this compound derivatives has been demonstrated through the synthesis and evaluation of novel compounds. For instance, a series of 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones were synthesized through the interaction of 2-(2-aminoethoxy)ethanol (B1664899) with a mixture of an aromatic aldehyde and methyl esters of acetylpyruvic acids. bevital.no The antimicrobial activity of these synthesized compounds was subsequently studied. bevital.no

Among the tested compounds, one derivative, identified as P22, exhibited significant antibacterial activity specifically against Staphylococcus aureus. bevital.no The efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of this compound Derivative P22

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| P22 | Staphylococcus aureus | 0.312 mg/mL bevital.no |

The biological efficacy of the synthesized 3-pyrrolin-2-one derivatives is closely linked to their chemical structure. bevital.no Variations in the aryl and acyl groups attached to the core heterocyclic ring, which is derived from this compound, influence both the potency and the spectrum of antimicrobial activity. bevital.no

For example, while the derivative P22 showed the most pronounced antibacterial activity against Staphylococcus aureus, other derivatives from the same series, namely P23 and P25, displayed greater efficacy against the fungus Trichophyton mentagrophytes, with a MIC value of 0.625 mg/mL. bevital.no This suggests that specific structural modifications can tune the biological activity of these this compound derivatives, making them more effective against either bacterial or fungal targets. The difference in activity profiles between compounds like P22, P23, and P25 underscores a clear structure-activity relationship, where the nature of the substituents dictates the ultimate biological effect. bevital.no

Evaluation of Antibacterial Activity

Enzyme Modulatory Effects

This compound derivatives, particularly pyruvate-extended N-acetyl amino acids, have been designed and identified as potent modulators of specific enzymes. These compounds possess a 2,4-dioxo-carboxylate moiety, which is central to their inhibitory action. nih.gov

A novel class of potent inhibitors for peptidylamidoglycolate lyase (PGL) has been developed based on the structure of this compound. nih.gov These inhibitors, described as pyruvate-extended N-acetyl amino acids, were specifically designed to mimic likely transient species that occur during the PGL-catalyzed reaction pathway. nih.gov Kinetic studies have confirmed that these compounds act as highly potent and pure competitive inhibitors of PGL, an enzyme involved in the vital post-translational modification of many neuropeptides. nih.gov

The same pyruvate-extended N-acyl-amino acid derivatives also exhibit inhibitory effects on other enzymes, such as ascorbate-dependent copper monooxygenases. nih.gov Kinetic experiments revealed that these compounds bind competitively with respect to ascorbate (B8700270) to enzymes like peptidylglycine monooxygenase (PAM) and dopamine-β-monooxygenase. nih.gov This indicates that the 2,4-dioxo-carboxylate structure can interfere with the binding of the ascorbate cofactor, which is essential for the function of these monooxygenases. nih.gov

A key finding in the study of these derivatives is their ability to selectively target one domain of a bifunctional enzyme. nih.gov In the case of the bifunctional amidating enzyme from Xenopus laevis, which contains both a monooxygenase (PAM) and a lyase (PGL) domain, selective inhibition was achieved. nih.gov It was demonstrated that pyruvate-extended N-acyl-amino acid derivatives featuring hydrophobic side chains are significantly more potent as inhibitors of the PGL domain compared to the PAM domain. nih.gov Specifically, N-Ac-Phe-pyruvate was used to successfully target and inhibit the lyase domain without significantly affecting the monooxygenase domain of the enzyme. nih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 21919 wikipedia.org |

| Pyruvic acid | 1060 |

| N-acetyl-L-phenylalanine | 74839 |

Competitive Inhibition of Ascorbate-Dependent Monooxygenases

Other Bioactive Investigations (e.g., Blood Coagulation Influence)

Beyond the more extensively studied areas of antimicrobial and anticancer activities, derivatives of this compound have been the subject of other important bioactive investigations. Notably, research has explored their influence on complex physiological processes such as blood coagulation.

Influence on Blood Coagulation

A significant area of investigation has been the effect of this compound derivatives on hemostasis. Specific synthetic derivatives, namely 4-acyl-5-aryl-3-hydroxy-1-(2-hydroxyethylaminoethyl)-3-pyrrolin-2-ones and their hydrochlorides, have been synthesized and evaluated for their impact on blood coagulation. Research has indicated that these compounds can exhibit pronounced anticoagulant or hemostatic actions. researchgate.net

The synthesis of these compounds typically involves the reaction of methyl esters of acylpyruvic acids with a mixture of an aromatic aldehyde and N-hydroxyethylethylenediamine. researchgate.net The resulting pyrrolin-2-one structures have shown diverse biological activities, with their influence on blood coagulation being a key finding. researchgate.net This suggests that the this compound scaffold is a promising starting point for the development of new agents that can modulate the coagulation cascade.

Further research into alpha-ketoaldehydes, a class of compounds that includes this compound, has also pointed towards anticoagulant potential. Experiments have been designed to assess the effect of such compounds on the clotting times of plasma. google.com

The table below summarizes the findings related to the investigation of this compound derivatives and their influence on blood coagulation.

| Compound Class | Investigated Activity | Research Finding |

| 4-acyl-5-aryl-3-hydroxy-1-(2-hydroxyethylaminoethyl)-3-pyrrolin-2-ones | Influence on blood coagulation | All tested compounds demonstrated pronounced anticoagulant or hemostatic action. researchgate.net |

| Alpha-ketoaldehydes | Anticoagulant effects | Experiments showed an effect on blood plasma clotting times. google.com |

Analytical Methodologies for Acetylpyruvic Acid and Its Transformations

Chromatographic Separation and Detection

Chromatography is a fundamental technique for separating the components of a mixture. For acetylpyruvic acid and its reaction products, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is instrumental in monitoring the enzymatic hydrolysis of this compound. In a notable study, the breakdown of this compound by the enzyme Fumarylacetoacetate Hydrolase Domain-containing Protein 1 (FAHD1) was analyzed using HPLC. The analysis successfully separated this compound from its enzymatic breakdown products, which were identified as pyruvate (B1213749) and acetate (B1210297). nih.govresearchgate.net

The HPLC analysis was conducted under specific conditions to achieve optimal separation and detection. The samples were eluted with 5 mM H₂SO₄ at a flow rate of 0.5 ml per minute at room temperature. nih.gov Detection of the compounds was carried out at a wavelength of 210 nm. nih.gov This method allowed for the clear identification and quantification of the reaction components based on their characteristic retention times, with standards for pyruvate, acetylpyruvate (B1236944), and acetate being used for confirmation. nih.govresearchgate.net

Spectrometric Quantification and Characterization

Spectrometry, which measures the interaction of matter with electromagnetic radiation, is essential for both quantifying reaction rates and confirming the chemical structure of this compound.

Photometric Assays for Enzyme Kinetics

Photometric assays are a cornerstone for studying the kinetics of enzymes that act on this compound. The hydrolysis of this compound can be monitored continuously by measuring the decrease in its absorbance over time. This compound exhibits a maximum absorbance (λ_max) at 297 nm, with a molar extinction coefficient (ε) of 9986 M⁻¹ cm⁻¹. nih.gov

In studies of the enzyme acetylpyruvate hydrolase, the reaction rate is determined by monitoring the change in absorbance at this wavelength. nih.gov For instance, the kinetics of the FAHD1 enzyme were determined by incubating the purified enzyme with varying concentrations of acetylpyruvate and measuring the reaction rate through photometric analysis at room temperature. nih.govresearchgate.net This approach allows for the calculation of key enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). nih.govresearchgate.net One study determined the K_m value for FAHD1 to be 4.6 μM and the maximum acetylpyruvate hydrolase activity to be 0.14 μmol min⁻¹ mg⁻¹. nih.govresearchgate.net

Infrared (IR) and Proton Nuclear Magnetic Resonance (PMR) Spectroscopy for Structural Confirmation

The synthesis and characterization of derivatives of 2,4-dioxopentanoic acid (the systematic name for this compound) have been accomplished using IR and ¹H NMR spectroscopy to confirm their structure. bio-conferences.org For example, the IR spectrum of ethyl acetylpyruvate has been documented. dtic.mil In the synthesis of Schiff bases from pyruvic acid, IR spectroscopy was used to identify key functional groups such as -OH, C=O (acid), and C=N (azomethine) bands, confirming the formation of the desired products. scirp.org

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for the confirmation of its structure. In the characterization of a derivative of 2,4-dioxopentanoic acid, ¹H NMR spectroscopy was a key analytical tool. bio-conferences.org The data from these spectroscopic techniques are crucial for verifying the molecular structure of newly synthesized compounds related to this compound. bio-conferences.orgscirp.org

Q & A

Q. What established laboratory methods are used for synthesizing Acetylpyruvic acid, and how can their reproducibility be ensured?

this compound is commonly synthesized via the oxidation of acetylacetone using oxidizing agents like selenium dioxide or via enzymatic pathways. To ensure reproducibility, researchers should document reaction conditions (temperature, solvent, molar ratios), catalyst purity, and purification steps (e.g., recrystallization or column chromatography). Detailed protocols, including calibration of equipment and batch-specific reagent details (e.g., supplier, purity), must be included in the methods section, following guidelines for experimental transparency .

Q. Which analytical techniques are prioritized for characterizing this compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming molecular structure, while High-Performance Liquid Chromatography (HPLC) quantifies purity by detecting impurities. Mass spectrometry (MS) validates molecular weight. Researchers should report instrument parameters (e.g., NMR frequency, HPLC column type, mobile phase) and compare results with reference standards. Triplicate measurements and statistical validation (e.g., %RSD for HPLC) enhance reliability .

Advanced Research Questions

Q. How can experimental design principles optimize catalytic synthesis yields of this compound?

Design of Experiments (DOE) methodologies, such as response surface methodology (RSM), allow systematic optimization of variables (e.g., catalyst loading, reaction time). For example, a central composite design could identify interactions between temperature and pH. Researchers must validate models using ANOVA and replicate optimal conditions in triplicate to confirm robustness. Transparent reporting of statistical software (e.g., Minitab, R) and effect sizes is essential .

Q. What analytical frameworks resolve contradictions in reported stability profiles of this compound under varying pH conditions?

Discrepancies in stability data often arise from methodological differences (e.g., buffer systems, temperature control). Researchers should conduct accelerated stability studies using controlled conditions (e.g., ICH guidelines) and employ multivariate analysis to isolate confounding variables. Meta-analyses of published data, weighted by study quality (e.g., sample size, replication), can identify consensus trends. Critical evaluation of HPLC detection limits and degradation product identification is advised .

Q. How do computational models enhance understanding of this compound’s reactivity in biochemical pathways?

Q. Table 1: Comparison of Synthesis Methods for this compound

Q. Table 2: Stability of this compound Under pH Variations

Methodological Best Practices

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

- Conflict Resolution : Use PRISMA guidelines for systematic reviews to address data discrepancies .

- Ethical Reporting : Disclose funding sources and conflicts of interest in compliance with ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.